Macrocarpal K
Description
Natural Occurrence and Botanical Sources of Macrocarpals
The primary sources of macrocarpals are plants from the Myrtaceae family, with a significant concentration in the Eucalyptus genus. frontiersin.org The distribution and concentration of these compounds can vary between different species and even different parts of the same plant.
Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a prominent botanical source of Macrocarpal H. nih.govmedchemexpress.com Scientific investigations of the leaves of E. globulus have led to the isolation and characterization of Macrocarpal H, along with other related compounds such as Macrocarpal I and Macrocarpal J. nih.gov The presence of these compounds in E. globulus has made it a key species for research into the macrocarpal class. nih.govglobalscientificjournal.com
While Eucalyptus globulus is a notable source of Macrocarpal H, other species within the genus are rich in related macrocarpal compounds. For instance, Eucalyptus macrocarpa is a known source of Macrocarpal A and Macrocarpal B. biosynth.commedchemexpress.com Research has also identified macrocarpals in the fruits of Eucalyptus globulus and the leaves of Eucalyptus robusta. acs.orgnih.gov The table below lists some of the Eucalyptus species and the macrocarpals they are known to contain.
| Eucalyptus Species | Known Macrocarpals |
| Eucalyptus globulus | Macrocarpal H, I, J, A, B, C nih.govnih.gov |
| Eucalyptus macrocarpa | Macrocarpal A, B, C biosynth.commedchemexpress.comnih.gov |
| Eucalyptus robusta | Eucalrobusone C nih.gov |
| Eucalyptus viminalis | Macrocarpals, Sideroxylonals researchgate.net |
Overview of Formyl Phloroglucinol (B13840) Meroterpenoids (FPMs) in Eucalyptus
Macrocarpals fall under the chemical classification of Formyl Phloroglucinol Meroterpenoids (FPMs). frontiersin.org FPMs are a class of specialized metabolites particularly abundant in Eucalyptus. frontiersin.org These compounds are characterized by a phloroglucinol core that is formylated and attached to a terpene moiety. frontiersin.org
The macrocarpal-type FPMs are distinguished by their unique structural framework, which typically consists of a phloroglucinol dialdehyde (B1249045) unit coupled with a sesquiterpene or diterpene. nih.govresearchgate.net The diversity within this subclass arises from variations in the terpene component and the stereochemistry of the molecule. For example, Macrocarpal A is composed of a phloroglucinol dialdehyde and a diterpene. researchgate.net The structural variations among different macrocarpals, such as Macrocarpals A, B, and C, often involve differences in the terpene moiety. nih.gov
Historical Context of Macrocarpal Research
The scientific exploration of macrocarpals began with the isolation and structural elucidation of compounds from Eucalyptus species. A significant milestone in this field was the isolation of Macrocarpal A from the leaves of Eucalyptus macrocarpa, with its structure being determined through X-ray crystal structure analysis in 1990. researchgate.net Following this, a number of other macrocarpals, including B through G, were isolated from the same species in 1992. tandfonline.com
In 1996, a study on the leaves of Eucalyptus globulus led to the discovery of three new compounds: Macrocarpal H, I, and J. nih.govwebmd.com This research expanded the known members of the macrocarpal family and highlighted E. globulus as another important source. Subsequent research has continued to uncover new macrocarpal-type compounds from various Eucalyptus species, contributing to a deeper understanding of the chemical diversity within this genus. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOETHJYYAVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-53-5 | |
| Record name | Macrocarpal H | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Conformational Analysis of Macrocarpal H
Computational Chemistry Approaches
Monte Carlo (MC) Calculations with MM2* Force Field
To understand the spatial arrangement of Macrocarpal H, researchers have employed computational chemistry techniques. One such method is the Monte Carlo (MC) calculation, which explores the potential energy surface of a molecule to find its most stable conformations. These calculations for Macrocarpal H were performed using the MM2* force field. jst.go.jp This force field is a set of parameters used to calculate the potential energy of a molecule based on its atomic coordinates. By systematically or randomly changing the coordinates and calculating the corresponding energy, a picture of the molecule's preferred shapes can be built. The application of MC calculations with the MM2* force field was a crucial step in proposing a stable conformation for Macrocarpal H. jst.go.jp
Semiempirical Molecular Orbital Calculations
Following the initial conformational search with Monte Carlo methods, semiempirical molecular orbital calculations were utilized to further refine the understanding of Macrocarpal H's structure. jst.go.jp These calculations provide a more detailed description of the electronic structure of the molecule compared to molecular mechanics methods. The results from these semiempirical calculations helped to confirm and refine the stable conformation of Macrocarpal H that was initially suggested by the Monte Carlo simulations. jst.go.jp This two-pronged computational approach provided a robust model of the molecule's three-dimensional structure. jst.go.jp
Comparative Structural Analysis with Related Macrocarpals (e.g., Macrocarpals I, J, A-G)
Macrocarpal H belongs to a larger family of structurally related compounds known as macrocarpals. koreascience.kr Comparing their structures provides valuable insights into their biosynthesis and structure-activity relationships.
Phloroglucinol (B13840) Dicarbaldehyde Moiety
A common structural feature across many macrocarpals, including Macrocarpal H, is the presence of a phloroglucinol dicarbaldehyde moiety. frontiersin.orgcymitquimica.com This part of the molecule consists of a phloroglucinol ring substituted with two aldehyde groups. frontiersin.org This core unit is a defining characteristic of the macrocarpal family and is believed to be crucial for some of their biological activities. koreascience.kr The presence of this moiety is consistent across Macrocarpals A through G, as well as H, I, and J. jst.go.jptandfonline.com
Biosynthesis of Macrocarpals
Proposed Biosynthetic Pathways of Macrocarpals
The biosynthesis of macrocarpals is believed to follow a pathway that merges elements from both the acetate (B1210297) and mevalonate (B85504) pathways. The core structure of macrocarpals is assembled from two primary building blocks: a formyl phloroglucinol (B13840) unit and a sesquiterpene. The proposed biosynthetic pathway for macrocarpals, such as Macrocarpal A, which serves as a model for the class, initiates with the formation of these precursors. researchgate.net
Precursors and Enzymatic Considerations
The primary precursors for the biosynthesis of macrocarpals have been identified as isovaleroylphloroglucinol dialdehyde (B1249045) and bicyclogermacrene (B1253140). researchgate.net
Isovaleroylphloroglucinol dialdehyde serves as the aromatic component of the final molecule. Its own biosynthesis is rooted in the acetate pathway, where successive condensations of acetate units lead to the formation of the phloroglucinol ring. Subsequent modifications, including formylation and the attachment of an isovaleroyl group, yield this specific precursor.
Bicyclogermacrene is the sesquiterpene precursor, derived from the mevalonate pathway. This cyclic terpene is a crucial intermediate in the biosynthesis of many sesquiterpenoids with an aromadendrane-type skeleton. mdpi.com The formation of the macrocarpal core is proposed to be initiated by the nucleophilic attack of the electron-rich phloroglucinol ring onto an activated form of bicyclogermacrene. This is likely followed by a cascade of enzymatic cyclizations of the bicyclogermacrene moiety, catalyzed by one or more terpene cyclases, to construct the intricate tricyclic system characteristic of the macrocarpal skeleton. researchgate.net The exact nature of the enzymes driving these transformations, including the specific terpene synthase(s) and any subsequent oxidizing enzymes, remains an active area of investigation.
Biogenetic Relationship to Euglobals and Other Formyl Phloroglucinol Meroterpenoids
Macrocarpals share a close biogenetic relationship with another prominent group of formyl phloroglucinol meroterpenoids found in Eucalyptus species, the euglobals. researchgate.net Both classes of compounds are derived from the same or very similar phloroglucinol precursors, highlighting a common initial biosynthetic strategy.
The primary distinction between macrocarpals and euglobals lies in the nature of the terpenoid moiety and the way it is cyclized and attached to the phloroglucinol core. While macrocarpals typically feature a sesquiterpenoid unit that forms an aromadendrane skeleton, euglobals can incorporate different terpene skeletons, often monoterpenes or other sesquiterpenes, and exhibit varied cyclization patterns. nih.gov
This divergence in their biosynthetic pathways from a common phloroglucinol precursor illustrates the concept of biosynthetic plasticity, where slight variations in substrate specificity of the coupling enzymes or the downstream terpene cyclases can lead to a diverse array of structurally related but distinct natural products. This chemical diversity likely plays a role in the ecological adaptation and defense mechanisms of the producing organisms.
Synthetic Approaches to Macrocarpals
Total Synthesis Strategies for Related Macrocarpals (e.g., Macrocarpal C/G)
The first total synthesis of (−)-Macrocarpal C was a significant achievement that also clarified the structure of Macrocarpal G, revealing them to be identical compounds. acs.orgrsc.org This synthetic endeavor showcased innovative strategies for constructing the complex molecular architecture of macrocarpals.
A cornerstone of the total synthesis of (−)-Macrocarpal C was a highly stereoselective coupling reaction. acs.orgacs.org This key step involved the reaction of a silyldienol ether with a biomimetic benzyl (B1604629) cation species. acs.org The stereoselectivity of this coupling was crucial for establishing the correct three-dimensional arrangement of atoms in the target molecule. Such palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis for creating carbon-carbon bonds with precise stereochemical control. nih.gov The development of stereospecific variants of these reactions allows for the use of enantioenriched starting materials to generate complex chiral molecules. nih.gov
The synthesis of (−)-Macrocarpal C employed a novel approach utilizing a hexasubstituted benzene (B151609) chromium tricarbonyl complex as a biomimetic chiral benzyl cation equivalent. acs.orgrsc.org This strategy mimics the proposed biosynthetic pathway of macrocarpals, which is thought to involve the reaction of a benzyl cation or a stabilized equivalent with a terpene precursor. acs.org The use of a chiral chromium tricarbonyl complex allowed for the control of stereochemistry at the benzylic position, a feature that is not controlled in the natural biosynthetic process. acs.org This methodology represents a significant advancement in the stereocontrolled synthesis of macrocarpals and related natural products. acs.org
Semisynthesis of Macrocarpal Derivatives (e.g., from Macrocarpal A)
Semisynthesis provides an alternative and often more efficient route to obtaining rare or difficult-to-synthesize natural products by chemically modifying a more abundant, structurally related natural product. An effective method for the semisynthesis of Macrocarpal C has been developed starting from Macrocarpal A, another member of the macrocarpal family. nih.govacs.org This process involves the selective exo-dehydration of Macrocarpal A. nih.govacs.org This transformation has also been successfully applied to Macrocarpal B, a C-1′ epimer of Macrocarpal A, to produce a new macrocarpal derivative. acs.org Furthermore, by adjusting the reaction conditions, the selectivity of the dehydration can be reversed to favor the endo-dehydrated product, providing access to other novel macrocarpal analogues. acs.org
Methodological Advancements in Macrocarpal Synthesis
The synthetic work on macrocarpals has contributed to the broader field of organic synthesis. The development of stereoselective coupling reactions and the use of biomimetic chiral cation equivalents are notable advancements. acs.org These methods provide powerful tools for the construction of complex natural products. The challenges associated with controlling regioselectivity and stereoselectivity in these molecules have spurred the development of new synthetic strategies. The successful total synthesis of (−)-Macrocarpal C and the efficient semisynthesis of Macrocarpal C from Macrocarpal A demonstrate the progress in this area. acs.orgnih.govacs.org These advancements not only make these complex molecules more accessible for further biological study but also pave the way for the synthesis of other structurally related natural products.
Structure Activity Relationship Sar of Macrocarpal H and Its Analogues
Structural Determinants for Antibacterial Activity
The antibacterial efficacy of macrocarpals is significantly influenced by their structural characteristics. Macrocarpal-type formylated phloroglucinol (B13840) meroterpenoids (FPMs) have demonstrated superior antimicrobial activity compared to euglobal-type FPMs, highlighting the importance of the fundamental phloroglucinol skeleton. acs.org
Key structural features contributing to the antibacterial action include:
The Phloroglucinol Core: This aromatic ring with its hydroxyl and formyl substituents is a crucial element for activity. researchgate.netnih.gov The presence of a phenol (B47542) ring contributes to the hydrophobicity of the molecule, which can facilitate interaction with bacterial membranes. nih.gov
The Diterpene Moiety: The complex diterpene or sesquiterpene component attached to the phloroglucinol core plays a significant role in modulating the antibacterial potency. researchgate.nettandfonline.com Variations in this part of the molecule, such as the presence of cyclopropane (B1198618) rings or different ring skeletons, can lead to differences in activity. researchgate.netresearchtrends.net
Formyl Groups: The aldehyde (formyl) groups attached to the phloroglucinol ring are considered important for antibacterial activity. researchgate.net
Macrocarpals, including Macrocarpal H, have shown notable activity against a range of bacteria, particularly oral pathogens like Streptococcus mutans and Porphyromonas gingivalis. acs.orgresearchgate.net Macrocarpal C, a close analogue of Macrocarpal H, has been identified as a primary antibacterial agent in eucalyptus leaf extracts against cariogenic and periodontopathic bacteria. researchgate.net The antibacterial mechanism of macrocarpals may involve increasing membrane permeability, generating intracellular reactive oxygen species (ROS), and causing DNA fragmentation. researchgate.net
Table 1: Antibacterial Activity of Selected Macrocarpals and Related Compounds
| Compound/Extract | Target Organism(s) | Observed Effect | Reference(s) |
| Macrocarpals A, B, C | Porphyromonas gingivalis and other periodontopathic bacteria | Inhibition of growth, with P. gingivalis being the most sensitive. | researchgate.net |
| Macrocarpal G | Staphylococcus aureus (including MRSA) | Antibacterial activity. | researchgate.net |
| Macrocarpal-type FPMs | Staphylococcus aureus | Superior antimicrobial activity compared to euglobal-type FPMs. | acs.org |
| Eucalyptus Leaf Extract (containing macrocarpals) | Periodontal bacteria | Inhibition of bacterial growth in a clinical study. | acs.org |
Correlating Structural Features with Enzyme Inhibition (e.g., Phloroglucinol Dicarbaldehyde Part)
The phloroglucinol dicarbaldehyde moiety is a critical pharmacophore for the enzyme-inhibiting activities of macrocarpals. This structural unit is instrumental in their ability to inhibit various enzymes, including those crucial for the survival of pathogenic bacteria.
For instance, macrocarpals A, B, and C have been shown to inhibit the activity of Arg- and Lys-specific cysteine proteinases from Porphyromonas gingivalis. researchgate.net These enzymes are vital for the bacterium's growth and virulence. researchgate.net The inhibitory effect is dose-dependent, underscoring a direct interaction between the macrocarpal structure and the enzyme. researchgate.net
Furthermore, macrocarpals have demonstrated inhibitory effects on other enzymes. For example, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. nih.govresearchgate.net While macrocarpals A and B showed only modest DPP-4 inhibition, macrocarpal C exhibited potent activity. nih.gov This suggests that subtle structural differences among these analogues can lead to significant variations in their enzyme-inhibiting capabilities. The unique inhibition curve of Macrocarpal C against DPP-4 suggests that it may act through a mechanism involving self-aggregation. nih.govresearchgate.net
The aldehyde groups on the phloroglucinol ring are believed to be particularly important for these inhibitory activities. researchgate.net
Stereochemical Influences on Biological Activity (e.g., Configuration at C-9')
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like Macrocarpal H. nih.govnumberanalytics.com The specific three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, influencing its potency and efficacy. nih.govnumberanalytics.com
In the case of macrocarpals, the stereochemistry at various chiral centers, including the C-9' position of the side chain, has a notable impact on their biological profiles. researchtrends.netresearchgate.net For example, Macrocarpal A and Macrocarpal B are stereoisomers, differing in the configuration at the C-9' position. researchtrends.net This single stereochemical difference is sufficient to alter their biological activity. While both compounds exhibit strong antibacterial activity, their inhibitory potency against HIV reverse transcriptase differs, with Macrocarpal B being more active. researchtrends.net
The importance of stereochemistry is further highlighted by eucalmaidial A and its epimer eucalmaidial B. Eucalmaidial A shows an inhibitory effect against Candida glabrata, whereas its epimer, eucalmaidial B, does not. acs.org This demonstrates that a change in the configuration at a single chiral center can completely abolish a specific biological activity.
Computational methods, such as Monte Carlo calculations and semiempirical molecular orbital calculations, have been employed to determine the stable conformations and absolute configurations of macrocarpals H, I, and J, further emphasizing the importance of their three-dimensional structure for their potent antibacterial activity and inhibitory effects on glucosyltransferase. researchgate.net
Influence of Specific Functional Groups on Activity Profiles
The biological activity of Macrocarpal H and its analogues is significantly modulated by the presence and nature of specific functional groups. researchgate.netnih.gov The phloroglucinol core, with its hydroxyl and formyl substituents, and the attached terpene moiety are the primary determinants of the activity profile.
Formyl Groups: The aldehyde (formyl) groups on the aromatic ring are crucial for the biological activities of these compounds. researchgate.net Studies on related phloroglucinol compounds have shown that the presence of formyl groups is more important for antifeedant activity than the phenolic hydroxyl groups. researchgate.net This suggests that the aldehyde functionalities are key interaction points with biological targets.
Terpene Side Chain: The structure of the terpene side chain greatly influences the activity. Modifications to this part of the molecule, such as the introduction or removal of hydroxyl groups or alterations to the carbon skeleton, can lead to significant changes in antibacterial and other biological activities. researchtrends.netontosight.ai For instance, Macrocarpal A possesses a hydroxyl group in its terpene moiety, which is absent in Macrocarpal C. nih.govontosight.ai This difference likely contributes to their varying potencies against different biological targets.
Table 2: Influence of Functional Groups on the Biological Activity of Phloroglucinol Compounds
| Compound | Key Functional Groups | Observed Activity | Reference(s) |
| Jensenone | Formyl and phenol groups | Strong antifeedant activity | researchgate.net |
| Acetyl-jensenone | Capped phenol, free aldehyde | Substantial reduction in food intake | researchgate.net |
| Torquatone | Neither aldehyde nor phenol groups | Less antifeedant activity | researchgate.net |
| Demethyl-torquatone | Free phenol, no aldehyde | Little reduction in food intake | researchgate.net |
Computational Approaches to SAR (e.g., Repulsion Energy Correlation, Superimposition Calculations)
Computational methods are increasingly valuable tools for understanding the structure-activity relationships of complex natural products like Macrocarpal H. anu.edu.au These approaches allow for the investigation of molecular properties and interactions that are difficult to study experimentally.
Repulsion Energy Correlation: The concept of repulsion energy can be correlated with biological activity. In the context of herbivory, for example, the chemical properties of formylated phloroglucinol compounds (FPCs), including macrocarpals, can be linked to their deterrent effects on animals. anu.edu.au While not a direct measure of antibacterial or enzyme-inhibiting activity, this principle highlights how the physicochemical properties of these molecules drive their biological interactions.
Superimposition Calculations: Superimposition calculations are used to compare the three-dimensional structures of different molecules. By superimposing the structures of active and inactive analogues, it is possible to identify the key structural features and conformational arrangements that are required for biological activity. This can help in the design of new, more potent analogues.
Other Computational Techniques:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and the specific interactions that stabilize the complex. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. frontiersin.org These models can be used to predict the activity of new, untested compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target, offering a more realistic representation of the binding process than static docking models.
While specific computational studies focusing solely on the SAR of Macrocarpal H for its antibacterial and enzyme-inhibiting activities are not extensively detailed in the provided search results, the application of these methods to related compounds and other natural products demonstrates their potential for elucidating the complex SAR of macrocarpals. anu.edu.aufrontiersin.org
Advanced Research Methodologies and Techniques
Chromatographic Separation and Purification Techniques (e.g., HPLC, HPTLC)
The isolation and purification of Macrocarpal H from its natural sources, typically Eucalyptus species, involve sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are instrumental in this process.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of complex mixtures. researchgate.net In the context of Macrocarpal H, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity. The high resolution and efficiency of HPLC enable the isolation of pure Macrocarpal H from a crude plant extract that contains a multitude of other related and unrelated compounds.
High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective method for the analysis of plant extracts. crpsonline.comctlatesting.comnih.gov It is an enhanced version of TLC with improved resolution and quantification capabilities. nih.govslideshare.net HPTLC can be used for the rapid screening of Eucalyptus extracts to identify the presence of Macrocarpal H and to guide the purification process. The technique's ability to run multiple samples in parallel makes it an efficient tool in natural product research. crpsonline.com
Below is a table summarizing the applications of these techniques in the study of Macrocarpal H:
Spectroscopic Identification and Quantification Methods (as in 2.2)
Once purified, the structural elucidation and quantification of Macrocarpal H are achieved through a combination of spectroscopic techniques. mdpi.comlehigh.edu These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. openaccessjournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like Macrocarpal H. openaccessjournals.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the precise arrangement of atoms within the molecule. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of Macrocarpal H. lehigh.eduopenaccessjournals.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can offer additional structural insights.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the Macrocarpal H molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. lehigh.eduopenaccessjournals.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, such as conjugated systems, which are present in the phloroglucinol (B13840) core of Macrocarpal H. mdpi.comopenaccessjournals.commdpi.com
The following table outlines the role of each spectroscopic method in the characterization of Macrocarpal H:
In Vitro Biological Assay Methodologies (e.g., Microbial Sensitivity Tests, Enzyme Activity Assays)
To evaluate the biological activity of Macrocarpal H, a variety of in vitro assays are employed. These assays provide a controlled environment to study the compound's effects on specific biological targets.
Microbial Sensitivity Tests are used to determine the antibacterial or antifungal properties of Macrocarpal H. researchgate.net Methods such as the broth microdilution assay are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com
Enzyme Activity Assays are employed to investigate the potential of Macrocarpal H to inhibit or activate specific enzymes. For instance, closely related macrocarpals have been studied for their inhibitory effects on enzymes like dipeptidyl peptidase 4 (DPP-4). researchgate.netnih.govnih.gov These assays typically involve measuring the rate of the enzymatic reaction in the presence and absence of the test compound. nih.govnih.gov
A summary of these in vitro assays is provided in the table below:
Cell-Based Assays for Cytotoxicity and Cellular Pathway Analysis
Cell-based assays are crucial for understanding the effects of Macrocarpal H on living cells, including its potential cytotoxicity and its impact on cellular signaling pathways. nih.gov
Cytotoxicity Assays are used to assess the toxicity of Macrocarpal H to various cell lines. nih.gov Common assays include the MTT assay, which measures mitochondrial activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells. nih.gov These assays are essential for determining the therapeutic window of the compound.
Cellular Pathway Analysis involves a range of techniques to elucidate the mechanism of action of Macrocarpal H at the cellular level. This can include reporter gene assays to measure the activation of specific transcription factors, Western blotting to analyze changes in protein expression levels, and fluorescence microscopy to visualize cellular changes. These studies can help to identify the specific signaling pathways that are modulated by Macrocarpal H.
The table below details the applications of these cell-based assays:
Aggregation Studies of Macrocarpals and their Implications for Activity Assessment
Recent research on macrocarpals has highlighted the importance of studying their aggregation behavior in solution, as this can significantly impact the assessment of their biological activity. nih.gov For instance, Macrocarpal C has been shown to form aggregates, and this aggregation may be responsible for its observed inhibitory activity against dipeptidyl peptidase 4 (DPP-4). researchgate.netnih.gov
The tendency of a compound to form aggregates can lead to false-positive results in high-throughput screening assays. Therefore, it is crucial to employ techniques to detect and characterize aggregation. These methods include:
Turbidity Measurements: An increase in the turbidity of a solution can indicate the formation of aggregates. nih.gov
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in a solution, providing direct evidence of aggregate formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in NMR spectra, such as line broadening, can also indicate the presence of aggregates. researchgate.net
Mass Spectrometry: The detection of non-covalent complexes in the gas phase can provide evidence for aggregation. nih.gov
Understanding the aggregation properties of Macrocarpal H is essential for the accurate interpretation of its biological activity data and for the development of reliable assays.
NMR Fingerprinting for Natural Product Identification and Subclass Categorization
NMR fingerprinting is a powerful approach for the rapid identification and classification of natural products within complex mixtures, such as plant extracts. europa.euresearchgate.net This technique utilizes the unique NMR spectral data of a compound as a "fingerprint" for its identification. nih.govnih.gov
For phloroglucinol compounds like Macrocarpal H, NMR fingerprinting, often combined with multivariate data analysis such as Principal Component Analysis (PCA), can be used to:
Identify known compounds: By comparing the NMR fingerprint of a compound in an extract to a database of known phloroglucinol fingerprints, it is possible to rapidly identify its presence. researchgate.netresearchgate.net
Categorize into subclasses: The structural similarities and differences among various phloroglucinols are reflected in their NMR fingerprints, allowing for their classification into distinct subclasses. researchgate.netresearchgate.net
Dereplication: This process involves the rapid identification of already known compounds in an extract, which helps to focus research efforts on the discovery of novel natural products. nih.gov
The use of NMR fingerprinting accelerates the process of natural product discovery and quality control of herbal medicines containing Macrocarpal H and related compounds. europa.euresearchgate.net
Perspectives and Future Research Trajectories
Elucidating Unexplored Mechanisms of Action
The precise molecular mechanism of action for Macrocarpal H is not yet fully understood. smolecule.com Initial research has demonstrated its efficacy as an antibacterial agent against various oral pathogens and its ability to inhibit glucosyltransferase. nih.gov However, the specific molecular targets through which it exerts these effects are unknown.
Future investigations should aim to:
Identify Specific Molecular Targets: Research is needed to determine if Macrocarpal H interacts with specific bacterial proteins, enzymes, or cellular structures. Drawing parallels from related compounds, such as Macrocarpal I which has been found to target tubulin and PARP1 in cancer cells, could provide a starting point for investigating similar or novel targets for Macrocarpal H in pathogenic bacteria. nih.gov
Investigate Effects on Cellular Integrity: Studies could explore the compound's impact on bacterial cell membrane permeability and integrity. Many natural antimicrobial compounds function by disrupting the physical structure of the cell.
Analyze Enzyme Inhibition Kinetics: Detailed enzymatic assays are required to understand the nature of the glucosyltransferase inhibition noted in early studies. nih.gov Determining whether the inhibition is competitive, non-competitive, or uncompetitive would provide critical insights into its interaction with the enzyme's active or allosteric sites.
Explore Broader Biological Effects: The bioactivity of the broader class of formylated phloroglucinol (B13840) compounds (FPCs) includes anticancer and antimalarial effects. frontiersin.org Future work should screen Macrocarpal H against a wider array of biological targets, including cancer cell lines and parasites, to uncover previously unknown activities.
Investigating Synthetic Derivatives and Analogues
The natural scarcity of Macrocarpal H necessitates the development of synthetic pathways and the creation of derivatives to enable robust biological evaluation. The synthesis of analogues is a proven strategy for improving the potency, selectivity, stability, and pharmacokinetic properties of lead compounds. mdpi.cominnovareacademics.in
Key research trajectories include:
Total and Semisynthesis: Developing efficient total synthesis routes for Macrocarpal H is a primary goal. Furthermore, the semisynthesis of analogues from more abundant natural precursors, a strategy used for Macrocarpal C, could provide a more immediate path to novel derivatives. acs.org
Structural Modifications: Systematic modification of the Macrocarpal H structure could yield valuable structure-activity relationship (SAR) data. Future synthetic efforts could focus on:
The Phloroglucinol Core: Altering the substitution pattern on the phloroglucinol ring.
Formyl Groups: Investigating the role of the formyl groups, as their presence is thought to be critical for the bioactivity of related compounds. anu.edu.au
The Sesquiterpene Moiety: Modifying the terpene side chain to explore its influence on lipophilicity and target interaction.
Application of Modern Synthetic Methods: Employing innovative and efficient synthetic techniques such as "Click" chemistry or Suzuki–Miyaura cross-coupling reactions could accelerate the generation of a diverse library of Macrocarpal H analogues for high-throughput screening. frontiersin.org
Advanced Structural Correlates for Enhanced Bioactivity
A deep understanding of the relationship between the three-dimensional structure of Macrocarpal H and its biological activity is fundamental for the rational design of more effective analogues.
Future research should leverage:
Computational Modeling: In silico studies, such as molecular docking, can predict the binding affinity of Macrocarpal H and its derivatives to potential protein targets.
3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can build computational models that correlate specific structural features with observed biological activity, guiding the design of more potent compounds. mdpi.com
Advanced Spectroscopic Analysis: The use of advanced NMR techniques, such as those used in the structural revision of other formyl phloroglucinol meroterpenoids, can confirm the precise stereochemistry of Macrocarpal H and its synthetic analogues. mdpi.com A study on related phloroglucinols used a Steric-and-Electrostatic-Atom (SEA) program to analyze conformations and correlate repulsion energy with bioactivity, suggesting a receptor model with distinct binding domains for the phloroglucinol ring and the alkyl side chain. tandfonline.com Applying similar advanced computational and analytical methods to Macrocarpal H would be invaluable for pinpointing the exact structural determinants of its bioactivity.
Exploring Potential Synergistic Effects with Other Therapeutic Agents (e.g., with Paclitaxel)
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. kashanu.ac.ir
A significant future avenue for Macrocarpal H research is the investigation of its potential synergistic effects with established drugs.
Combination with Chemotherapeutics: Given the known anticancer properties of the FPC class of compounds, evaluating Macrocarpal H in combination with standard chemotherapeutic agents like Paclitaxel is a logical next step. frontiersin.orgconicet.gov.ar Research on Macrocarpal I has already demonstrated synergy with immune checkpoint inhibitors in colorectal cancer models. nih.gov Similar studies could reveal that Macrocarpal H sensitizes cancer cells to Paclitaxel, potentially through a novel mechanism.
Synergy with Antibiotics: In the context of its antibacterial activity, combining Macrocarpal H with conventional antibiotics could be a powerful strategy to combat resistant bacterial strains. It may act to weaken bacterial defenses, making them more susceptible to the partner antibiotic.
Mechanistic Studies of Synergy: If synergy is observed, subsequent studies must focus on elucidating the underlying mechanism. This could involve investigating effects on drug efflux pumps, metabolic pathways, or cellular stress responses that complement the action of the partner drug. An interesting model is the combination of a calcitriol (B1668218) analog and Paclitaxel, which showed a synergistic effect on cancer cells but a protective effect on non-tumor cells, an outcome that would be highly desirable to explore for Macrocarpal H. conicet.gov.ar
Methodological Innovations in Macrocarpal Research
Advancements in research methodologies can significantly accelerate the pace of discovery in the study of natural products like Macrocarpal H.
Future research should incorporate:
Advanced Analytical Platforms: The use of cutting-edge analytical techniques such as Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) can provide more detailed and accurate metabolite profiles of Eucalyptus extracts, potentially identifying new macrocarpals or related compounds. frontiersin.orgacs.org
High-Throughput Screening (HTS): As libraries of synthetic Macrocarpal H derivatives become available, HTS can be employed to rapidly screen them against a wide range of biological targets, identifying lead compounds for further development.
Novel Bioassays: Developing and utilizing novel and more physiologically relevant bioassay models, such as 3D organoids or co-culture systems, can provide more accurate predictions of a compound's efficacy in a complex biological environment.
Structural Biology Techniques: Should a specific protein target of Macrocarpal H be identified, techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the high-resolution structure of the compound-protein complex, providing the ultimate insight for structure-based drug design.
Q & A
Q. What is Macrocarpal H, and what are its primary biological targets in preclinical studies?
Macrocarpal H is a diterpenoid compound structurally related to other macrocarpals (e.g., Macrocarpal B), which exhibit inhibitory activity against specific protein interactions. Its biological targets are typically identified through in silico molecular docking studies and validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values). For example, Macrocarpal B showed a Kd of 1.47 × 10⁻⁶ M for PLA2R . Structural characterization involves NMR, mass spectrometry (MS), and X-ray crystallography .
Q. What methodologies are used to isolate and characterize Macrocarpal H from natural sources?
Isolation typically employs chromatographic techniques:
- Extraction : Ethanol or methanol solvent extraction followed by liquid-liquid partitioning.
- Purification : Column chromatography (e.g., silica gel, HPLC) guided by TLC bioautography.
- Characterization : NMR (¹H, ¹³C, 2D-COSY), high-resolution MS, and infrared spectroscopy to confirm stereochemistry and functional groups .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the dose-dependent bioactivity of Macrocarpal H in cellular models?
- In vitro assays : Use cell lines relevant to the target disease (e.g., human podocytes for nephropathy studies). Include positive controls (e.g., cyclosporine for immunosuppression) and vehicle controls.
- Concentration range : Test 0.1–100 μM, with 3–5 replicates per concentration.
- Endpoints : Measure cell viability (MTT assay), apoptosis (Annexin V/PI staining), or migration (scratch assay) .
- Data normalization : Express results as percentage inhibition relative to controls.
Q. How can researchers resolve contradictions in reported efficacy data for Macrocarpal H across studies?
Contradictions may arise from:
- Batch variability : Standardize extraction protocols and quantify purity via HPLC.
- Assay conditions : Control pH, temperature, and serum concentration in cell culture media.
- Model relevance : Validate target expression in experimental models (e.g., Western blot for PLA2R in podocytes) .
- Statistical rigor : Use ANOVA with post-hoc tests and report effect sizes with 95% confidence intervals .
Q. What advanced techniques validate Macrocarpal H’s target engagement in vivo?
- SPR/ITC : Quantify binding kinetics between Macrocarpal H and purified targets.
- CRISPR/Cas9 knockouts : Compare effects in wild-type vs. target gene-deficient models.
- Pharmacodynamic biomarkers : Measure downstream signaling molecules (e.g., phosphorylated proteins via ELISA) .
Q. What strategies improve the reproducibility of Macrocarpal H’s pharmacological effects in animal models?
- Dosing regimen : Optimize based on pharmacokinetic (PK) studies (e.g., t₁/₂, Cmax).
- Species-specific considerations : Account for metabolic differences (e.g., cytochrome P450 activity in mice vs. rats).
- Blinding : Use coded treatment groups to reduce bias .
Data Integration and Reporting
Q. How can multi-omics data be integrated to elucidate Macrocarpal H’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling or TMT mass spectrometry to quantify protein changes.
- Pathway analysis : Use tools like Ingenuity IPA or STRING to map interactomes .
Q. What are the challenges in translating Macrocarpal H’s preclinical findings to clinical trials?
- Toxicity profiling : Conduct GLP-compliant acute/subchronic toxicity studies in two species.
- Bioavailability optimization : Formulate liposomal or nanoparticle carriers if poor solubility is observed.
- Ethical compliance : Adhere to GDPR and local IRB guidelines for data sharing and patient consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
